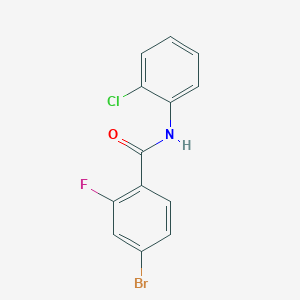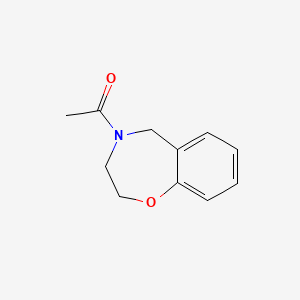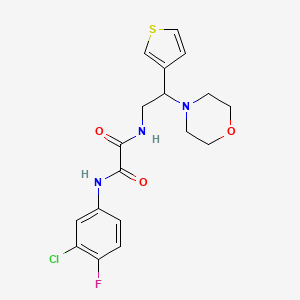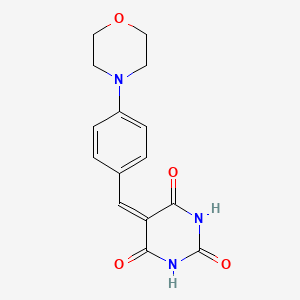![molecular formula C17H19F3N2O2 B2721710 Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 2490430-23-2](/img/structure/B2721710.png)
Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The trifluoromethyl group is often used in drug design because it can enhance the polarity, stability, and lipophilicity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques like X-ray crystallography . This technique can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, under certain conditions, indoles can undergo reactions like trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques. For example, its molecular weight and formula could be determined through mass spectrometry .Aplicaciones Científicas De Investigación
Anticancer Applications
Indole derivatives, such as EN300-27143516, have been used in the development of novel anticancer agents . They play a significant role in cell biology and have shown various biologically vital properties . The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have also been used as biologically active compounds for the treatment of various microbial infections . Their antimicrobial properties make them useful in the development of new drugs to combat resistant strains of bacteria and other microbes .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They are used in the synthesis of these alkaloids, which have various medicinal properties .
Antiviral Applications
Indole derivatives have shown potential in the development of antiviral agents . They have been used in the synthesis of compounds with inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives possess anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory conditions .
Antioxidant Applications
Indole derivatives have shown antioxidant properties . They can be used in the development of drugs for conditions caused by oxidative stress .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They have been used in the development of antidiabetic drugs .
Safety and Hazards
Mecanismo De Acción
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-16(2,3)24-15(23)22-7-6-12-11-5-4-10(17(18,19)20)8-13(11)21-14(12)9-22/h4-5,8,21H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFOOQXKMKNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-yl]prop-2-enamide](/img/structure/B2721632.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2721635.png)

![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)
![2-{[3-(3,4-dimethylphenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(2-ethoxybenzyl)acetamide](/img/structure/B2721641.png)
![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

